3-[(E)-2-Ethoxyvinyl]-4H-1,2,4-triazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
5-[(E)-2-ethoxyethenyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C6H9N3O/c1-2-10-4-3-6-7-5-8-9-6/h3-5H,2H2,1H3,(H,7,8,9)/b4-3+ |
InChI Key |
SLEVKSBPAUGEKT-ONEGZZNKSA-N |
Isomeric SMILES |
CCO/C=C/C1=NC=NN1 |
Canonical SMILES |
CCOC=CC1=NC=NN1 |
Origin of Product |
United States |
Contextualization Within Triazole Chemistry and Heterocyclic Compounds
The 1,2,4-triazole (B32235) ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. researchgate.net This structural motif is a prominent feature in a wide array of pharmacologically active agents, attributed to its ability to engage in various biological interactions. nih.govnih.gov The stability of the triazole ring, coupled with its capacity for diverse substitutions, has made it a privileged scaffold in medicinal chemistry. nih.govnih.gov Triazoles and their derivatives have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. nih.govnih.govresearchgate.net
The introduction of a vinyl group, specifically an (E)-2-ethoxyvinyl substituent at the 3-position of the 4H-1,2,4-triazole core, introduces unique electronic and steric characteristics to the molecule. Vinyl-substituted heterocycles are recognized for their utility as versatile synthetic intermediates and for their intrinsic biological potential. nih.govnih.gov The ethoxyvinyl group, in particular, can influence the molecule's lipophilicity and hydrogen-bonding capabilities, which are critical parameters for its interaction with biological targets. The presence of the double bond also offers a site for further chemical modifications, allowing for the generation of a diverse library of related compounds.
Evolution of Research Interest in Ethoxyvinyl Substituted Triazoles
While the broader family of 1,2,4-triazoles has been the subject of intensive research for decades, the specific focus on ethoxyvinyl-substituted derivatives is a more recent development. Initial investigations into vinyl-substituted triazoles were often centered on their synthesis and polymerization potential. nih.gov However, the growing appreciation for the role of vinyl groups in modulating biological activity has spurred a more focused exploration of compounds like 3-[(E)-2-Ethoxyvinyl]-4H-1,2,4-triazole.
The evolution of synthetic methodologies has been a key driver in this expanding research interest. Advances in transition metal-catalyzed cross-coupling reactions and other modern synthetic techniques have made the preparation of specifically substituted triazoles more efficient and versatile. frontiersin.orgnih.gov This has enabled chemists to design and synthesize novel ethoxyvinyl triazoles with greater precision, facilitating the systematic investigation of their structure-activity relationships. Consequently, the research landscape has shifted from fundamental synthesis to a more application-oriented approach, particularly in the realms of medicinal and materials chemistry.
Chemical Reactivity and Transformation Pathways of 3 E 2 Ethoxyvinyl 4h 1,2,4 Triazole
Electrophilic and Nucleophilic Reactivity of the Triazole Ring
The 1,2,4-triazole (B32235) ring is an aromatic heterocycle characterized by the presence of three nitrogen atoms, which significantly influences its electronic distribution and reactivity. The ring carbons are electron-deficient (π-deficient) due to their attachment to two electronegative nitrogen atoms, making them susceptible to nucleophilic attack under suitable conditions. Conversely, the nitrogen atoms, possessing lone pairs of electrons, are the primary sites for electrophilic attack. rsc.org
The reactivity of the 1,2,4-triazole core in 3-[(E)-2-ethoxyvinyl]-4H-1,2,4-triazole is modulated by the ethoxyvinyl group at the C3 position. The ethoxy group is electron-donating through resonance, increasing the electron density of the double bond, which in turn can influence the electronic character of the attached triazole ring.
Electrophilic Reactivity : Electrophilic substitution on the 1H-1,2,4-triazole ring typically occurs at the nitrogen atoms. rsc.org For the 4H-tautomer of the title compound, electrophiles would be expected to attack the N1 or N2 atoms. The electron-donating nature of the 3-ethoxyvinyl substituent may enhance the nucleophilicity of the adjacent N2 and N4 atoms, potentially directing reactions like alkylation or acylation. For instance, alkylation of 3-azido-1,2,4-triazole with various electrophiles yields a mixture of N-substituted products, demonstrating the nucleophilic character of the ring nitrogens. researchgate.net
Nucleophilic Reactivity : The C3 and C5 carbons of the 1,2,4-triazole ring are π-deficient and can undergo nucleophilic substitution, particularly if a good leaving group is present at one of these positions. rsc.org While the ethoxyvinyl group itself is not a typical leaving group, its electronic influence could affect the susceptibility of the C5 position to nucleophilic attack. However, reactions involving direct nucleophilic substitution on the unsubstituted C5 carbon of the title compound would likely require harsh conditions or activation.
Reactions Involving the Ethoxyvinyl Group
The (E)-2-ethoxyvinyl group is an enol ether, a class of compounds known for the high electron density of their carbon-carbon double bond. This feature makes the ethoxyvinyl moiety the most reactive site for a variety of transformations, including addition, hydrolysis, and cycloaddition reactions.
The electron-rich double bond of the ethoxyvinyl group is highly susceptible to electrophilic addition. The oxygen atom stabilizes the intermediate carbocation at the α-carbon through resonance, directing electrophiles to attack the β-carbon (Markovnikov orientation).
Reactions with electrophiles such as halogens (Br₂, Cl₂) or sulfenyl chlorides (RSCl) are expected to proceed readily. For example, tert-butyl vinyl ether reacts with p-toluenesulfenyl chloride to yield the corresponding 2-chloro-2-tert-butoxyethyl adduct. A similar reaction pathway is anticipated for this compound, which would lead to the formation of functionalized side chains at the C3 position of the triazole ring.
The double bond can also participate in Michael-type additions if reacted with strong nucleophiles, although this is less common for electron-rich alkenes unless activated by a strong electron-withdrawing group, which is not present here. Conversely, the parent 1,2,4-triazole can act as a nucleophile in Michael additions to electron-deficient alkenes. researchgate.net
| Reaction Type | Reagent Example | Expected Product Structure | Conditions (Analogous Systems) |
| Halogenation | Br₂ in CCl₄ | 3-(1,2-Dibromo-2-ethoxyethyl)-4H-1,2,4-triazole | Low temperature (-10 to 25 °C) |
| Hydrohalogenation | HBr | 3-(1-Bromo-2-ethoxyethyl)-4H-1,2,4-triazole | Anhydrous, non-polar solvent |
| Sulfenylation | PhSCl | 3-(2-Chloro-2-ethoxy-1-(phenylthio)ethyl)-4H-1,2,4-triazole | Inert solvent (e.g., CH₂Cl₂) |
Vinyl ethers are readily hydrolyzed under acidic conditions to yield an aldehyde and an alcohol. This reaction is a key transformation pathway for the ethoxyvinyl group. The hydrolysis of this compound would be expected to produce 1,2,4-triazole-3-carbaldehyde and ethanol (B145695).
The mechanism proceeds via a rate-determining protonation of the β-carbon of the vinyl group, which is the most nucleophilic site. arkat-usa.orgrsc.org This generates a resonance-stabilized oxocarbenium ion intermediate. Subsequent attack by water and loss of a proton forms a hemiacetal, which rapidly decomposes to the aldehyde and alcohol products. researchgate.net The kinetics of this reaction are first-order in both the vinyl ether and the acid catalyst. rsc.org
| Catalyst | pH Range | Key Mechanistic Step | Products |
| H₃O⁺ (aq) | < 7 | Rate-determining proton transfer to β-carbon | 1,2,4-Triazole-3-carbaldehyde, Ethanol |
| Carboxylic Acids | Buffer Dependent | General acid catalysis | 1,2,4-Triazole-3-carbaldehyde, Ethanol |
Transesterification, or more accurately, transetherification, can occur when a vinyl ether is treated with a different alcohol in the presence of an acid or a transition metal catalyst (e.g., palladium complexes), leading to the exchange of the alkoxy group.
The electron-rich double bond of the ethoxyvinyl group makes it a suitable dienophile for [4+2] cycloaddition reactions (Diels-Alder reactions), particularly with electron-deficient dienes in what is known as an inverse-electron-demand Diels-Alder reaction. nih.gov It can also react with standard dienes, although this may require thermal conditions or Lewis acid catalysis to accelerate the process. mdpi.com
For example, vinyl ethers are known to undergo hetero-Diels-Alder reactions with heterodienes like α,β-unsaturated carbonyl compounds to form dihydropyran rings. nih.gov The ethoxyvinyl group on the triazole ring could similarly react with various dienes to construct complex cyclic structures fused or attached to the triazole core. The stereochemistry of these concerted reactions is typically well-defined, making them powerful tools in synthesis.
Rearrangement Reactions and Tautomerism Studies
Tautomerism : Unsubstituted 1,2,4-triazoles can exist in two tautomeric forms, 1H- and 4H-1,2,4-triazole, which are in rapid equilibrium. rsc.orgijsr.net For 3-substituted triazoles, three annular tautomers are possible: the 1H, 2H, and 4H forms. The title compound is named as the 4H-tautomer, but in solution, it will likely exist in equilibrium with the 1H- and 2H- forms. The position of this equilibrium is influenced by factors such as solvent polarity and the electronic nature of the substituent. rsc.org The electron-donating ethoxyvinyl group at C3 could influence the relative stability of the tautomers. Studies on 3(5)-amino-1,2,4-triazoles have shown that the equilibrium can be quantitatively assessed using NMR spectroscopy, with the 1H-tautomer often being predominant when electron-withdrawing groups are present. rsc.org
Rearrangement : Substituted 1,2,4-triazoles can undergo rearrangement reactions under certain conditions. One notable example is the Dimroth rearrangement, which involves the isomerization of heterocyclic systems through a sequence of ring-opening and ring-closing steps, effectively switching the positions of endocyclic and exocyclic heteroatoms. nih.govbeilstein-journals.orgwikipedia.org This rearrangement is often catalyzed by acid or base and can be driven by the formation of a more thermodynamically stable isomer. benthamscience.com For this compound, a Dimroth-type rearrangement could potentially lead to isomers where the ring nitrogens and the ethoxyvinyl group are repositioned, although this would depend on the specific reaction conditions and the stability of the intermediates.
Another relevant transformation is the thermal rearrangement of 4-alkyl-4H-1,2,4-triazoles to the more stable 1-alkyl and 2-alkyl isomers, which is proposed to occur through consecutive Sₙ2-type reactions.
Mechanistic Investigations of Key Transformations
The mechanisms of the primary transformations involving this compound are based on well-established principles of organic reactivity.
Mechanism of Acid-Catalyzed Hydrolysis : As detailed in section 3.2.2, the hydrolysis of the ethoxyvinyl group follows a distinct pathway. The key steps are:
Protonation : The reaction is initiated by the protonation of the β-carbon of the double bond by an acid catalyst (e.g., H₃O⁺). This is the rate-determining step. rsc.org
Formation of Oxocarbenium Ion : This protonation results in an oxocarbenium ion, which is stabilized by resonance with the adjacent oxygen atom.
Hydration : A water molecule acts as a nucleophile, attacking the carbocation to form a protonated hemiacetal.
Deprotonation and Decomposition : The protonated hemiacetal is deprotonated, and the resulting hemiacetal intermediate rapidly decomposes to yield 1,2,4-triazole-3-carbaldehyde and ethanol.
Mechanism of Diels-Alder Reaction : The [4+2] cycloaddition of the ethoxyvinyl group (dienophile) with a conjugated diene is a pericyclic reaction. It proceeds through a concerted mechanism involving a single, cyclic transition state. The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. The regioselectivity (the orientation of the diene and dienophile) is governed by the electronic properties of the substituents on both components, following the principles of frontier molecular orbital (FMO) theory.
Mechanism of Dimroth Rearrangement : This rearrangement typically proceeds through an open-chain intermediate. For a triazole system, the mechanism involves: nih.govbeilstein-journals.org
Protonation/Deprotonation : The reaction is initiated by either acid or base, leading to a charged species.
Ring Opening : The triazole ring cleaves to form a reactive, acyclic intermediate (e.g., a diazo compound).
Conformational Change/Tautomerization : The intermediate undergoes bond rotation or tautomerization.
Ring Closure : A new cyclization occurs to form the rearranged, thermodynamically more stable heterocyclic ring.
Reaction Pathway Elucidation through Spectroscopic and Kinetic Studies
Detailed spectroscopic and kinetic studies specifically on this compound are not extensively documented in publicly available literature. However, the reactivity of this compound can be inferred from studies on analogous 1,2,4-triazole and vinyl ether derivatives.
Spectroscopic Analysis: The transformation of this compound can be monitored using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for tracking changes in the molecule's structure. For instance, in an electrophilic addition to the vinyl group, the disappearance of signals corresponding to the vinylic protons and the appearance of new signals for saturated protons would be indicative of the reaction's progress. urfu.ruaip.org Chemical shift changes in the triazole ring protons and carbons can also provide insight into reactions involving the heterocycle.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to follow the transformation of functional groups. The characteristic C=C stretching vibration of the vinyl group and the C-O-C stretching of the ether would be altered or disappear upon reaction at this site. nih.gov Changes in the N-H and C=N stretching frequencies would signal reactions involving the triazole ring.
UV-Visible Spectroscopy: The electronic transitions within the triazole ring and the conjugated system can be studied by UV-Vis spectroscopy. Alterations to the chromophore, such as saturation of the double bond or substitution on the triazole ring, would lead to shifts in the absorption maxima. researchgate.net
Kinetic Studies: Kinetic investigations would be essential to determine the reaction rates and mechanisms. For example, the hydrolysis of the vinyl ether moiety under acidic conditions to form 3-(formylmethyl)-4H-1,2,4-triazole and ethanol could be monitored over time to establish the rate law and the effect of catalyst concentration. stackexchange.comacs.org Similarly, the rate of N-alkylation on the triazole ring could be studied to understand the nucleophilicity of the different nitrogen atoms. chemicalbook.comyoutube.com
Illustrative Reaction Monitoring Data
| Technique | Starting Material (this compound) | Expected Product (e.g., after hydrolysis) | Key Observational Changes |
|---|---|---|---|
| 1H NMR | Signals for vinylic protons, ethoxy group, and triazole protons | Disappearance of vinylic proton signals, appearance of aldehydic proton signal | Monitoring the integration changes of key proton signals over time. |
| IR Spectroscopy | C=C stretch, C-O-C stretch, N-H stretch | Appearance of a strong C=O stretch (aldehyde), disappearance of C=C stretch | Tracking the intensity changes of characteristic absorption bands. |
Identification of Intermediates and Transition States
The identification of transient species like intermediates and the characterization of transition states are fundamental to understanding the reaction mechanisms of this compound.
Intermediates:
In Electrophilic Addition to the Vinyl Group: The reaction of the ethoxyvinyl group with an electrophile (E+) is expected to proceed through a resonance-stabilized carbocation intermediate. The lone pair on the oxygen atom can stabilize the positive charge on the adjacent carbon. This intermediate would then be attacked by a nucleophile to yield the final product. wikipedia.org
In Reactions at the Triazole Ring: The 1,2,4-triazole ring can exist in tautomeric forms (1H and 4H). chemicalbook.comajol.info Deprotonation of the N-H proton can generate a triazolate anion, which is a key intermediate in N-alkylation and other nucleophilic reactions. chemicalbook.com Protonation of one of the nitrogen atoms can form a triazolium cation, activating the ring towards nucleophilic attack. chemicalbook.com
Transition States: Computational chemistry methods, such as Density Functional Theory (DFT), are often employed to model the transition states of reactions involving triazole derivatives. researchgate.netajol.info These calculations can provide insights into the geometry and energy of the transition states, helping to elucidate the reaction pathway. For instance, in a cycloaddition reaction involving the vinyl group, the concerted or stepwise nature of the mechanism could be investigated by locating the corresponding transition states.
Plausible Reaction Intermediates
| Reaction Type | Plausible Intermediate | Key Features |
|---|---|---|
| Electrophilic Addition | Resonance-stabilized carbocation | Positive charge delocalized between carbon and oxygen. |
| N-Alkylation | Triazolate anion | Negative charge on a nitrogen atom of the triazole ring. |
| Nucleophilic Substitution on the Ring | Triazolium cation | Positive charge on a nitrogen atom, activating the ring. |
Derivatization Strategies for Structural Modification
The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These strategies can target the triazole ring, the vinyl ether moiety, or both.
Modifications at the Triazole Ring:
N-Alkylation/N-Arylation: The nitrogen atoms of the triazole ring are nucleophilic and can be alkylated or arylated using appropriate electrophiles like alkyl halides or arylboronic acids (via Suzuki coupling). nih.govnih.gov The regioselectivity of these reactions can often be controlled by the choice of base and reaction conditions. chemicalbook.com
N-Acylation: The triazole ring can be acylated using acyl chlorides or anhydrides to introduce carbonyl functionalities.
Mannich Reaction: The N-H proton can participate in Mannich reactions with formaldehyde (B43269) and a secondary amine to yield N-aminomethyl derivatives. nih.gov
Reactions with Aldehydes: The 4-amino group of a related 4-amino-1,2,4-triazole (B31798) can be condensed with aldehydes to form Schiff bases, which can be further modified. chemmethod.comresearchgate.net
Modifications at the Ethoxyvinyl Group:
Hydrolysis: As previously mentioned, acid-catalyzed hydrolysis of the vinyl ether yields an aldehyde, which can then be used in a variety of subsequent reactions such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. acs.org
Electrophilic Addition: A wide range of electrophiles can be added across the double bond, including halogens (X2), hydrogen halides (HX), and water (hydration). wikipedia.org
Cycloaddition Reactions: The electron-rich double bond can participate in cycloaddition reactions, such as [4+2] Diels-Alder reactions or [2+2] cycloadditions, to form new ring systems.
Heck Reaction: The vinyl group can potentially undergo palladium-catalyzed Heck reactions with aryl halides to form substituted stilbene-like structures. rsc.org
Summary of Derivatization Strategies
| Reaction Site | Reaction Type | Reagents | Resulting Functional Group/Structure |
|---|---|---|---|
| Triazole Ring | N-Alkylation | Alkyl halides, base | N-Alkyl-triazole |
| Triazole Ring | Suzuki Coupling | Arylboronic acids, Pd catalyst | N-Aryl-triazole |
| Ethoxyvinyl Group | Hydrolysis | Aqueous acid | Aldehyde |
| Ethoxyvinyl Group | Halogenation | Br2, Cl2 | Dihaloether |
Advanced Spectroscopic and Structural Elucidation of 3 E 2 Ethoxyvinyl 4h 1,2,4 Triazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution and the solid state. For 3-[(E)-2-Ethoxyvinyl]-4H-1,2,4-triazole, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR techniques would be employed for complete structural assignment and confirmation of the (E)-stereochemistry of the vinyl group.
Advanced 2D NMR experiments are crucial for assembling the molecular puzzle of this compound by establishing through-bond and through-space correlations between different nuclei.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks within the molecule. Key expected correlations would be observed between the vinyl protons, and within the ethoxy group between the methylene (B1212753) (-OCH₂-) and methyl (-CH₃) protons. The large coupling constant (typically 12-18 Hz) between the two vinyl protons would be a key indicator of their trans or (E) configuration.
Heteronuclear Single Quantum Coherence (HMQC) or Heteronuclear Multiple Quantum Correlation (HMQC): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals for the vinyl group, the ethoxy group, and the C5 carbon of the triazole ring based on the chemical shifts of their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. For instance, correlations would be expected from the vinyl protons to the C3 carbon of the triazole ring, and from the methylene protons of the ethoxy group to the vinylic carbon attached to the oxygen. These correlations are critical in confirming the connectivity between the ethoxyvinyl substituent and the triazole ring at the C3 position.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |
|---|---|---|---|---|
| Triazole C3 | - | ~160 | - | - |
| Triazole C5 | ~8.5 | ~145 | H-vinyl, H-NH | H-vinyl |
| Triazole NH | ~13.5 | - | C3, C5 | H-vinyl |
| Vinyl CH (α to triazole) | ~6.0 | ~100 | C3, C-vinyl (β) | H-vinyl (β), H-NH |
| Vinyl CH (β to triazole) | ~7.5 | ~140 | C3, C-vinyl (α), C-ethoxy | H-vinyl (α), H-ethoxy |
| Ethoxy OCH₂ | ~4.0 | ~65 | C-vinyl (β), C-methyl | H-vinyl (β), H-methyl |
Note: Predicted chemical shifts are estimates based on analogous structures and may vary depending on the solvent and other experimental conditions.
Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. For this compound, ssNMR could be used to study polymorphism, identify different tautomeric forms that may exist in the solid state, and probe intermolecular interactions such as hydrogen bonding involving the triazole N-H group. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra in the solid state.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra are expected to show characteristic bands corresponding to the various functional groups present in this compound.
N-H Vibrations: A broad absorption band in the IR spectrum around 3100-3200 cm⁻¹ would be characteristic of the N-H stretching vibration of the triazole ring, likely broadened due to hydrogen bonding in the solid state. aip.orgrsc.org
C-H Vibrations: Aromatic C-H stretching of the triazole ring would appear around 3000-3100 cm⁻¹. researchgate.net Vinylic C-H stretching is expected in the same region. Aliphatic C-H stretching from the ethoxy group would be observed between 2850 and 3000 cm⁻¹.
C=N and C=C Vibrations: The C=N stretching vibrations of the triazole ring are expected in the 1500-1650 cm⁻¹ region. researchgate.net The C=C stretching of the vinyl group would also appear in this region, likely around 1620-1650 cm⁻¹.
C-O Vibrations: A strong band corresponding to the C-O stretching of the ethoxy group would be prominent in the IR spectrum, typically in the range of 1050-1250 cm⁻¹.
(E)-Vinyl Group Vibrations: A key diagnostic band for the (E)-configuration of the vinyl group would be the out-of-plane C-H bending vibration, which is expected to be a strong band in the IR spectrum around 960-980 cm⁻¹.
Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| N-H stretch | 3100-3200 | Medium-Broad | Weak |
| Aromatic C-H stretch | 3000-3100 | Medium | Medium |
| Vinylic C-H stretch | 3000-3100 | Medium | Strong |
| Aliphatic C-H stretch | 2850-3000 | Medium | Medium |
| C=N stretch (triazole) | 1500-1650 | Strong | Medium |
| C=C stretch (vinyl) | 1620-1650 | Medium | Strong |
| C-O stretch (ether) | 1050-1250 | Strong | Weak |
Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₆H₉N₃O). The fragmentation pattern in the mass spectrum would provide further confirmation of the structure.
A plausible fragmentation pathway under electron ionization (EI) would likely involve initial cleavages at the weakest bonds. The molecular ion peak [M]⁺ would be observed, and key fragment ions could arise from:
Loss of an ethyl radical (•CH₂CH₃): Cleavage of the ethyl-oxygen bond would result in a fragment ion [M - 29]⁺.
Loss of an ethoxy radical (•OCH₂CH₃): This would lead to the formation of a [M - 45]⁺ ion.
Cleavage of the vinyl-triazole bond: This would generate ions corresponding to the ethoxyvinyl cation and the triazole radical, or vice-versa.
Ring cleavage of the triazole moiety: Triazole rings are known to fragment via the loss of N₂ or HCN. rsc.org
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value (Predicted) | Identity of Fragment | Plausible Fragmentation Pathway |
|---|---|---|
| 139 | [M]⁺ | Molecular ion |
| 110 | [M - CH₂CH₃]⁺ | Loss of ethyl radical |
| 94 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |
| 71 | [C₄H₇O]⁺ | Ethoxyvinyl cation |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
A single crystal X-ray diffraction study of this compound would be expected to reveal several key structural features. The 1,2,4-triazole (B32235) ring would be essentially planar. mdpi.com The (E)-configuration of the double bond would be confirmed by the torsional angle around the C=C bond being close to 180°. The ethoxy group may adopt a conformation that minimizes steric hindrance.
A crucial aspect of the crystal structure would be the intermolecular hydrogen bonding network. The N-H proton of the triazole ring would act as a hydrogen bond donor, while the nitrogen atoms of the triazole rings of neighboring molecules would act as acceptors. These hydrogen bonds would likely lead to the formation of extended chains or sheets in the crystal lattice, significantly influencing the packing and physical properties of the compound. Pi-stacking interactions between the triazole rings of adjacent molecules might also be observed.
Table 4: Predicted Key Structural Parameters from Single Crystal X-ray Diffraction of this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| C=C bond length | ~1.34 Å | Typical for a double bond |
| C-N bond lengths (triazole) | ~1.32-1.38 Å | Aromatic character of the ring |
| C-O bond length | ~1.43 Å | Typical for a single C-O bond |
| C=C-C bond angle | ~120° | sp² hybridization |
Intermolecular Interactions and Crystal Packing
A detailed analysis of the intermolecular interactions and crystal packing of this compound would require single-crystal X-ray diffraction data, which is not currently available in published literature. However, based on the structural features of the 4H-1,2,4-triazole ring and the ethoxyvinyl substituent, several types of interactions could be anticipated to play a significant role in its solid-state structure.
The 4H-1,2,4-triazole ring contains both hydrogen bond donors (the N-H group) and acceptors (the nitrogen atoms), making hydrogen bonding a primary determinant of the crystal packing. It is common for 1,2,4-triazole derivatives to form chains or more complex networks through N-H···N hydrogen bonds. nih.govnih.gov
The aromatic nature of the triazole ring also allows for π-π stacking interactions , where the rings of adjacent molecules align, contributing to the stability of the crystal structure. nih.gov The planarity of the triazole ring facilitates this type of interaction.
Without experimental data, a definitive description of the crystal packing (e.g., herringbone, layered, etc.) and a quantitative analysis of the intermolecular contacts for this compound cannot be provided.
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable to chiral derivatives)
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for determining the enantiomeric purity and absolute configuration of chiral molecules. For this to be applicable to derivatives of this compound, a chiral center would need to be introduced into the molecule.
A search of the scientific literature did not yield any studies on chiral derivatives of this compound, nor any application of chiroptical spectroscopy to this class of compounds. Therefore, no data on their synthesis, enantiomeric resolution, or the use of techniques like CD or ORD to establish their absolute configuration can be presented.
In principle, if a chiral derivative were synthesized, its chiroptical properties would be dependent on the nature and location of the stereocenter relative to the chromophoric parts of the molecule, namely the triazole ring and the ethoxyvinyl group. The electronic transitions of these chromophores would give rise to characteristic Cotton effects in the CD spectrum, which could then be used to assign the absolute configuration, often in conjunction with theoretical calculations.
Computational and Theoretical Studies of 3 E 2 Ethoxyvinyl 4h 1,2,4 Triazole
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, albeit with approximations, to provide detailed information about the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of computational cost and accuracy. irjweb.com For 3-[(E)-2-Ethoxyvinyl]-4H-1,2,4-triazole, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in determining its optimized molecular geometry. irjweb.comresearchgate.net These calculations would reveal precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule in its most stable energetic state.
Key electronic properties can also be elucidated through DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. irjweb.com A smaller gap generally suggests higher reactivity. Furthermore, the spatial distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.
Below are illustrative tables of expected geometric parameters and electronic properties for this compound, based on typical values for related 1,2,4-triazole (B32235) derivatives as determined by DFT calculations.
Table 1: Predicted Geometric Parameters for this compound This table presents representative bond lengths and angles. Actual values would be determined by specific DFT calculations.
| Parameter | Predicted Value |
|---|---|
| Bond Lengths (Å) | |
| N1-N2 | 1.39 |
| N2-C3 | 1.32 |
| C3-N4 | 1.35 |
| N4-C5 | 1.33 |
| C5-N1 | 1.36 |
| C3-C(vinyl) | 1.45 |
| C=C(vinyl) | 1.34 |
| Bond Angles (°) | |
| N1-N2-C3 | 108.0 |
| N2-C3-N4 | 112.0 |
| C3-N4-C5 | 106.0 |
| N4-C5-N1 | 110.0 |
| C5-N1-N2 | 104.0 |
Table 2: Predicted Electronic Properties for this compound This table presents representative electronic properties. Actual values would be determined by specific DFT calculations.
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
For even greater accuracy, particularly for electronic properties, ab initio methods beyond standard DFT can be employed. wikipedia.org Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation. rsc.org While computationally more demanding, these high-accuracy calculations can be used to benchmark DFT results and provide more reliable predictions of properties like ionization potentials and electron affinities. elte.huelte.hu For a molecule like this compound, such methods would be particularly useful for refining the understanding of its electronic behavior, which is crucial for its potential applications. d-nb.info
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior.
The ethoxyvinyl substituent of this compound introduces conformational flexibility. acs.orgacs.org Conformational analysis is therefore essential to identify the different spatial arrangements (conformers) of the molecule and their relative energies. By systematically rotating the rotatable bonds, such as the C-C and C-O single bonds of the ethoxyvinyl group, a potential energy surface can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing the most stable conformers (energy minima) and the energy barriers between them (transition states). This information is critical for understanding which shapes the molecule is likely to adopt and how easily it can transition between them. nih.gov
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. chemrxiv.orgmdpi.com Computational methods can model these solvent effects to provide a more realistic picture of the molecule's properties in solution. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. researchgate.net Explicit solvent models, used in molecular dynamics simulations, surround the molecule with a number of individual solvent molecules. This approach can capture specific interactions like hydrogen bonding. For this compound, studying solvent effects is important for predicting its solubility and how its electronic properties and conformation might change in different media. chalmers.sechalmers.se
Prediction of Reactivity and Reaction Mechanisms
Computational chemistry is a powerful tool for predicting how a molecule will react and the pathways through which reactions will proceed.
For this compound, reactivity can be predicted by analyzing various calculated parameters. The Molecular Electrostatic Potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. irjweb.com Fukui functions and local softness are other reactivity descriptors derived from DFT that can pinpoint the most reactive sites within the molecule. nih.govresearchgate.net
Furthermore, computational methods can be used to model entire reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, the most likely reaction pathway can be determined. This provides a detailed understanding of the reaction's feasibility and kinetics. For this compound, this could involve studying its susceptibility to addition reactions at the vinyl group or substitution reactions on the triazole ring. rsc.org
Transition State Localization and Reaction Path Intrinsic Reaction Coordinate (IRC) Analysis
Understanding the mechanism of a chemical reaction requires the identification of the transition state (TS), which represents the highest energy point along the reaction pathway. wikipedia.orgpressbooks.pub Computational methods, particularly those based on density functional theory (DFT), are instrumental in locating these high-energy, unstable structures. For a molecule like this compound, this could involve modeling its synthesis or subsequent reactions.
The process begins by optimizing the geometries of the reactants and products. Following this, a transition state search is initiated. Once a candidate transition state is located, it is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. joaquinbarroso.com
To ensure that the located transition state correctly connects the reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. researchgate.net This calculation maps the reaction pathway downhill from the transition state, ideally leading to the reactant and product energy minima. joaquinbarroso.com This analysis provides a detailed picture of the geometric changes that occur during the reaction.
Hypothetical data from a transition state analysis for a reaction involving a 1,2,4-triazole derivative is presented in the table below.
| Parameter | Reactant Complex | Transition State | Product Complex |
| Relative Energy (kcal/mol) | 0.00 | +25.3 | -15.8 |
| Key Bond Distance (Å) | 2.15 | 1.85 | 1.54 |
| Imaginary Frequency (cm⁻¹) | N/A | -350.4 | N/A |
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining the reactivity of molecules. wikipedia.orgslideshare.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these orbitals can predict the feasibility and stereochemistry of a reaction.
For this compound, FMO analysis can provide insights into its electrophilic and nucleophilic character. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.netirjweb.com A smaller gap generally suggests higher reactivity. researchgate.net
Computational software can readily calculate these orbital energies and visualize their spatial distribution. For instance, in a reaction, the HOMO of the 1,2,4-triazole derivative would likely interact with the LUMO of an electrophile, and vice versa.
The table below shows hypothetical FMO data for a generic 1,2,4-triazole derivative.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.8 | Indicates potential for electron donation |
| LUMO | -1.2 | Indicates potential for electron acceptance |
| HOMO-LUMO Gap | 5.6 | Suggests moderate chemical stability |
Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in understanding how a ligand, such as a 1,2,4-triazole derivative, might interact with a receptor's binding site. nih.gov
The process involves preparing a 3D structure of the ligand and the receptor. The ligand is then placed in various positions and orientations within the receptor's binding site, and a scoring function is used to estimate the binding affinity for each pose. These scoring functions typically account for various non-covalent interactions.
For a molecule like this compound, modeling would likely reveal interactions such as:
Hydrogen bonding: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors.
Hydrophobic interactions: The ethoxyvinyl group can engage in hydrophobic interactions.
π-π stacking: The aromatic 1,2,4-triazole ring can participate in π-π stacking with aromatic residues in a binding site. semanticscholar.org
The following table summarizes potential interactions for a 1,2,4-triazole ligand within a hypothetical receptor binding site.
| Interaction Type | Potential Functional Group Involved |
| Hydrogen Bond Acceptor | Triazole Nitrogen Atoms |
| Hydrophobic Interaction | Ethoxyvinyl Group |
| π-π Stacking | 1,2,4-Triazole Ring |
Spectroscopic Property Prediction and Validation
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. rsc.org Methods like DFT can be used to calculate properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. rsc.org
The accuracy of these predictions can be enhanced by comparing them with experimental data. rsc.org For example, calculated ¹H and ¹³C NMR chemical shifts can be correlated with experimental spectra to confirm the assignment of peaks. Similarly, predicted IR spectra can help in identifying the characteristic vibrational modes of the molecule. Discrepancies between predicted and experimental data can sometimes be resolved by considering environmental effects, such as the solvent.
A hypothetical comparison of predicted and experimental spectroscopic data for a 1,2,4-triazole derivative is shown below.
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹H NMR Chemical Shift (ppm) | 7.85 (Triazole CH) | 7.92 |
| ¹³C NMR Chemical Shift (ppm) | 152.3 (Triazole C) | 151.9 |
| IR Frequency (cm⁻¹) | 1620 (C=N stretch) | 1615 |
Exploration of Biological Activities and Structure Activity Relationships Sar in 3 E 2 Ethoxyvinyl 4h 1,2,4 Triazole Analogs
General Principles of Triazole-Based Bioactive Compounds
The 1,2,4-triazole (B32235) ring is a five-membered heterocycle containing three nitrogen atoms, a structural feature that imparts favorable properties for biological interactions. chemmethod.com These properties include the ability to engage in hydrogen bonding, coordination with metal ions in enzymatic active sites, and metabolic stability. The biological versatility of triazole derivatives is vast, with documented activities including antifungal, antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant effects. researchgate.netchemmethod.comzsmu.edu.ua
The efficacy of triazole-based compounds is often attributed to their ability to inhibit key enzymes. For instance, in the realm of antifungal agents, many triazoles function by targeting lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. scholarsrepository.com The nitrogen atoms of the triazole ring play a crucial role in coordinating with the heme iron atom within the active site of CYP51, thereby disrupting its catalytic activity. nih.gov Structural modifications to the core triazole scaffold allow for the fine-tuning of selectivity and potency against various biological targets.
In Vitro Studies on Biological Targets
In vitro assays are fundamental in elucidating the biological potential of novel compounds. For analogs of 3-[(E)-2-Ethoxyvinyl]-4H-1,2,4-triazole, these studies primarily focus on their effects on fungal and other microbial targets through enzymatic inhibition and receptor binding assays.
The primary mechanism of fungicidal action for many 1,2,4-triazole derivatives is the inhibition of ergosterol biosynthesis. scholarsrepository.com This pathway is critical for maintaining the integrity and fluidity of the fungal cell membrane. By inhibiting the CYP51 enzyme, these compounds prevent the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and ultimately, the disruption of fungal growth. nih.govnih.gov
Studies on various vinyl-triazole derivatives have demonstrated their effectiveness against a range of pathogenic fungi. researchgate.net The in vitro antifungal activity of these compounds is typically evaluated using broth microdilution methods to determine the minimum inhibitory concentration (MIC) against various fungal strains.
Table 1: In Vitro Antifungal Activity of Selected Triazole Analogs
| Compound/Analog | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Phenyl-propanamide triazole A1 | Candida albicans SC5314 | ≤0.125 | nih.gov |
| Phenyl-propanamide triazole A2 | Candida glabrata 537 | ≤0.125 | nih.gov |
| Phenyl-propanamide triazole A6 | Cryptococcus neoformans 22-21 | ≤0.125 | nih.gov |
| Triazole with piperidine (B6355638) side chain 7g | Candida albicans | 0.009 nmol/mL | nih.gov |
| Triazole with piperidine side chain 8j | Candida albicans | 0.007 nmol/mL | nih.gov |
Beyond their well-established fungicidal properties, 1,2,4-triazole derivatives have been investigated for other potential biological activities. In vitro studies have suggested their utility as antimicrobial and anti-inflammatory agents. researchgate.netzsmu.edu.ua
The antimicrobial activity of triazole analogs is often assessed against a panel of bacterial strains. For example, certain 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazoles have demonstrated inhibitory effects against various bacteria. ijper.org The anti-inflammatory potential of some derivatives has been linked to their ability to modulate the production of inflammatory mediators. nih.govnih.gov
Table 2: Other In Vitro Biological Activities of Triazole Derivatives
| Compound/Analog | Biological Target/Assay | Observed Effect | Reference |
|---|---|---|---|
| 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazole (1e, 1f, 2e, 2f) | Antibacterial screening | Good inhibitory effects | ijper.org |
| 1,2,4-triazole derivatives (3a, 3c, 3e) | Anti-inflammatory (IFN-γ release) | Decreased release | nih.gov |
| Novel triazole-containing chemical series | Tubulin polymerization inhibition | Inhibited polymerization and caused cell cycle arrest | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of novel compounds and guide the rational design of more potent analogs.
For 1,2,4-triazole fungicides, 2D-QSAR models have been developed to predict their acute toxicity to environmental organisms. nih.gov These models often utilize a combination of physicochemical parameters (like logD), electronic parameters (such as the charge on specific atoms), and topological parameters to build a predictive equation. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), have also been employed to analyze the structure-activity relationships of antifungal triazole compounds, providing insights into the steric and electrostatic requirements for optimal activity. frontiersin.org
Design and Synthesis of Analogs for Enhanced Biological Performance
The design and synthesis of novel analogs of this compound are driven by the desire to enhance biological activity, selectivity, and pharmacokinetic properties. chemmethod.commdpi.com Synthetic strategies often involve multi-step reaction protocols starting from readily available precursors.
A common approach to synthesizing 1,2,4-triazole derivatives involves the cyclization of thiosemicarbazide (B42300) precursors. ijper.org Modifications to the substituents on the triazole ring and the side chains are systematically explored to understand their impact on biological activity. For instance, the introduction of different aryl or alkyl groups can significantly influence the compound's interaction with its biological target. chemmethod.commdpi.com The synthesis of vinyl-triazole derivatives can be achieved through various coupling reactions, allowing for the introduction of the ethoxyvinyl moiety or its analogs. researchgate.net
Molecular Docking and Molecular Dynamics Simulations in the Context of Biological Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the binding of small molecules to their biological targets at an atomic level. ijper.orgrsc.orgnih.gov These methods provide valuable insights into the binding modes, key interactions, and conformational changes that occur upon ligand binding.
For triazole-based fungicides, molecular docking studies are frequently used to predict how these compounds interact with the active site of CYP51. rsc.orgnih.gov These studies can reveal the crucial interactions between the triazole analog and the amino acid residues of the enzyme, as well as the coordination of the triazole nitrogen with the heme iron. nih.gov MD simulations can further be used to assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event. This information is instrumental in the rational design of new analogs with improved binding affinity and inhibitory activity. nih.gov
Applications of 3 E 2 Ethoxyvinyl 4h 1,2,4 Triazole in Chemical Synthesis and Materials Science
Building Block in Heterocyclic Chemistry and Complex Molecule Synthesis
The 1,2,4-triazole (B32235) ring is a fundamental building block for the construction of more complex heterocyclic systems. rsc.org Its derivatives are synthesized through various classical and modern chemical pathways. nih.govnih.govijsr.net Molecules like 3-[(E)-2-Ethoxyvinyl]-4H-1,2,4-triazole serve as versatile synthons. The triazole ring can undergo N-alkylation, N-arylation, and condensation reactions, while the ethoxyvinyl group offers a handle for cycloadditions, electrophilic additions, and functional group interconversions.
The synthesis of complex molecules often involves multi-step reaction sequences where the triazole nucleus is introduced early on. For instance, derivatives of 4-amino-4H-1,2,4-triazole are used as starting materials to build fused heterocyclic systems, such as 1,2,4-triazolo[3,4-b] researchgate.netnih.govajchem-a.comthiadiazines, which have shown biological relevance. nih.govresearchgate.net The presence of the ethoxyvinyl substituent on the 3-position of the triazole ring in this compound provides a specific point for chemical modification, allowing for the regioselective synthesis of elaborate molecular architectures. While specific examples detailing the use of this compound as a starting material are not extensively documented in broad literature, the known reactivity of both the triazole ring and enol ethers supports its potential in constructing a diverse range of complex organic compounds. chemmethod.comarkat-usa.org
Precursor for Advanced Organic Materials
The unique electronic properties and structural rigidity of the 1,2,4-triazole ring make it an attractive component for advanced organic materials. nih.govlifechemicals.com Derivatives of 1,2,4-triazole have been investigated for applications in materials science, including the development of polymers and optoelectronic materials. lifechemicals.commdpi.com
The 1,2,4-triazole nucleus can be incorporated into polymer backbones or used as a pendant group to impart specific properties such as thermal stability, altered solubility, and metal-coordinating capabilities. The synthesis of polymers containing the 1,2,4-triazole unit has been achieved through methods like heterocyclic-activated displacement polymerization. ibm.com In this approach, bis(fluorophenyl)-substituted triazoles are polymerized with various bisphenols to create high-molecular-weight poly(aryl ethers) that exhibit high glass transition temperatures (Tg's ranging from 185 to 230 °C) and thermal stability. ibm.com
Vinyl-substituted triazoles, which are structurally related to this compound, are valuable monomers for creating functional polymers. The vinyl group allows for polymerization via standard methods like reversible addition-fragmentation chain-transfer (RAFT) polymerization, yielding materials with controlled molecular weights and diverse physical properties. The ethoxyvinyl group in this compound could similarly participate in polymerization reactions or be chemically modified post-polymerization to functionalize the resulting material. The synthesis of 4-azo-3,5-substituted-1,2,4-triazole polymers has also been reported, where the triazole derivatives are treated with polyacryloyl chloride to yield polymers with potential applications in antibacterial and anticorrosion studies. ajchem-a.comajchem-a.com
Table 1: Examples of Polymer Systems Incorporating 1,2,4-Triazole Moieties
| Polymer Type | Monomers | Polymerization Method | Key Properties |
|---|---|---|---|
| Poly(aryl ethers) | 3,5-bis(4'-fluorophenyl)-4-aryl-1,2,4-triazoles, Bisphenols | Nucleophilic Aromatic Substitution | High thermal stability, High Tg (185-230 °C) |
| Poly(4-vinyl-1,2,3-triazoles) | Functionalized 4-vinyl-1,2,3-triazoles | RAFT Polymerization | Controlled molecular weight, varied physical properties |
This table presents general findings on triazole-based polymers to illustrate the potential applications of monomers like this compound.
Derivatives of 4H-1,2,4-triazole have been synthesized and investigated for their photophysical properties, demonstrating potential as luminophores for optoelectronic devices. mdpi.comresearchgate.net These compounds can exhibit high luminescence and significant quantum yields. The synthesis of such materials often involves cross-coupling reactions, like the Suzuki coupling, to conjugate the triazole core with various aromatic or heteroaromatic systems. mdpi.comresearchgate.net This conjugation creates donor-acceptor structures that are crucial for light emission properties.
The 1,2,4-triazole ring can act as an electron-accepting moiety within a larger π-conjugated system. The ethoxyvinyl group in this compound could be modified to extend this conjugation, potentially tuning the photophysical properties of the resulting molecule. Theoretical studies and lab-scale syntheses of push-pull fluorophores based on N-aryl-1,2,3-triazoles have shown that these systems can achieve blue-violet emission with very high quantum yields. researchgate.net While research specifically on the optoelectronic applications of this compound is limited, the established principles of materials design suggest its potential as a precursor for new organic light-emitting materials. lifechemicals.com
Role in Agrochemical Research and Development
The 1,2,4-triazole ring is a cornerstone of modern agrochemical research, particularly in the development of fungicides. researchgate.netnih.govnih.gov Triazole fungicides are widely used due to their high efficacy, broad spectrum of activity, and systemic properties. nih.gov The primary mode of action for many triazole fungicides is the inhibition of the cytochrome P450 14α-demethylase (CYP51) enzyme, which is essential for sterol biosynthesis in fungi. nih.govnih.gov
The molecular structure of this compound contains the key heterocyclic system responsible for this fungicidal activity. Research in this area focuses on the synthesis of novel triazole derivatives and the evaluation of their biological activity against various plant pathogens. The ethoxyvinyl substituent can be seen as a modifiable linker, allowing for the attachment of other chemical moieties to optimize activity, selectivity, and physicochemical properties.
For example, studies have shown that introducing oxime ether and phenoxy pyridinyl groups to a 1,2,4-triazole core can lead to compounds with potent, broad-spectrum antifungal activity. nih.govnih.gov These findings highlight the importance of structural modification of the core triazole scaffold in the discovery of new agrochemicals.
Table 2: Fungicidal Activity of Novel 1,2,4-Triazole Derivatives
| Compound ID | Target Pathogen | EC₅₀ (mg/L) | Reference Compound |
|---|---|---|---|
| 5a4 | Sclerotinia sclerotiorum | 1.59 | Difenoconazole |
| 5a4 | Phytophthora infestans | 0.46 | Difenoconazole |
| 5a4 | Rhizoctonia solani | 0.27 | Difenoconazole |
| 5a4 | Botrytis cinerea | 11.39 | Difenoconazole |
Data from a study on novel 1,2,4-triazole derivatives, illustrating the potency achievable through chemical modification of the triazole scaffold. nih.govnih.gov Compound IDs are as designated in the source study.
The development process involves the rational design and synthesis of libraries of compounds based on the 1,2,4-triazole template, followed by systematic screening for fungicidal efficacy. The structural features of this compound make it a relevant starting point or intermediate for such synthetic endeavors in the ongoing search for new and improved crop protection agents.
Catalyst or Ligand in Organic Transformations
The nitrogen atoms in the 1,2,4-triazole ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This property allows triazole derivatives to function as ligands in coordination chemistry, forming complexes with various transition metals. These metal complexes can, in turn, be explored for their catalytic activity in organic transformations. For example, molybdenum-based complexes incorporating 1,2,4-triazole ligands have been investigated for their ability to promote oxidation reactions such as the epoxidation of olefins. researchgate.net
Furthermore, the deprotonated form of 1,2,4-triazole has been shown to be an effective acyl transfer catalyst. lifechemicals.com The specific structure of this compound, with its combination of the triazole ring and the ethoxyvinyl group, could offer unique steric and electronic properties as a ligand. The ethoxyvinyl group could potentially participate in the catalytic cycle or influence the coordination geometry and reactivity of the resulting metal complex. While specific applications of this compound as a catalyst or ligand are not widely reported, the fundamental chemistry of the 1,2,4-triazole core suggests this as a plausible area for future research.
Future Perspectives and Emerging Research Directions for 3 E 2 Ethoxyvinyl 4h 1,2,4 Triazole
Novel Synthetic Methodologies and Process Intensification
Future research could focus on developing more efficient and sustainable synthetic routes to 3-[(E)-2-Ethoxyvinyl]-4H-1,2,4-triazole. Explored avenues might include the application of continuous flow chemistry, which can offer superior control over reaction parameters, leading to higher yields and purity while minimizing waste. Microwave-assisted organic synthesis (MAOS) presents another potential route for accelerating reaction times and improving energy efficiency compared to conventional heating methods. Furthermore, the development of catalytic systems, potentially utilizing earth-abundant metals, could replace stoichiometric reagents, thereby enhancing the atom economy and reducing the environmental footprint of the synthesis.
Table 1: Potential Synthetic Methodologies for Investigation
| Methodology | Potential Advantages | Key Research Focus |
| Continuous Flow Chemistry | Enhanced safety, improved yield and purity, easier scale-up. | Reactor design, optimization of reaction conditions (flow rate, temperature, pressure). |
| Microwave-Assisted Synthesis | Rapid reaction times, increased energy efficiency. | Solvent and catalyst screening, development of specific microwave protocols. |
| Catalytic Approaches | Improved atom economy, reduced waste, potential for asymmetric synthesis. | Design of novel catalysts, investigation of reaction mechanisms. |
Untapped Reactivity Profiles and Cascade Reactions
The reactivity of the ethoxyvinyl and triazole moieties in this compound is an area ripe for investigation. Future studies could explore its participation in various cycloaddition reactions, leveraging the electron-rich double bond. The development of novel cascade reactions, where multiple chemical transformations occur in a single step, could provide rapid access to more complex molecular architectures derived from this starting material. Investigating the derivatization of the triazole ring could also lead to a library of new compounds with potentially interesting properties.
Advanced Computational Approaches for Discovery and Optimization
Computational chemistry offers powerful tools to predict and understand the behavior of this compound. Density Functional Theory (DFT) calculations could be employed to elucidate its electronic structure, predict its reactivity in various chemical reactions, and rationalize spectroscopic data. Molecular dynamics simulations could provide insights into its conformational preferences and intermolecular interactions. These computational approaches can guide experimental work, saving time and resources by prioritizing the most promising research avenues.
Exploration of New Application Domains (non-clinical, non-environmental impact)
While avoiding clinical and direct environmental applications, future research could explore the utility of this compound in other domains. Its unique chemical structure, featuring both a triazole ring and an enol ether, suggests potential applications in materials science, for instance, as a building block for novel polymers or as a ligand in the synthesis of metal-organic frameworks (MOFs). Its utility as a corrosion inhibitor for metals and alloys could also be an area of investigation, leveraging the known coordinating properties of triazole derivatives.
Table 2: Potential Non-Clinical Application Areas
| Application Domain | Potential Role of the Compound | Research Direction |
| Materials Science | Monomer for polymerization, ligand for MOF synthesis. | Synthesis and characterization of novel materials. |
| Corrosion Inhibition | Formation of a protective layer on metal surfaces. | Electrochemical studies and surface analysis. |
| Organic Electronics | Component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). | Investigation of photophysical and electronic properties. |
Integration with Artificial Intelligence and Machine Learning in Chemical Research
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of 3-[(E)-2-Ethoxyvinyl]-4H-1,2,4-triazole to achieve high stereochemical purity?
- Methodology : Use regioselective coupling reactions with catalysts like DBU (1,8-diazabicycloundec-7-ene) in anhydrous tetrahydrofuran (THF) to control E/Z isomer ratios. Monitor reaction progress via TLC (Rf ~0.21) and purify using column chromatography (10% ethyl acetate/hexane) to isolate isomers . Confirm stereochemistry via H NMR coupling constants (e.g., Hz for E-isomers) and F NMR for fluorinated analogs .
Q. How can researchers validate the structural integrity of this compound derivatives?
- Methodology : Combine spectroscopic techniques:
- NMR : Analyze aromatic proton environments and coupling patterns to confirm substituent positions .
- HRMS : Verify molecular ion peaks (e.g., [M+H]) with theoretical m/z values (error < 2 ppm) .
- X-ray crystallography : Resolve ambiguities in stereochemistry using single-crystal diffraction data (e.g., CCDC deposition codes) .
Q. What are standard protocols for assessing the physicochemical properties of this compound?
- Methodology :
- pKa determination : Perform potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol) using tetrabutylammonium hydroxide (TBAH) and calculate half-neutralization potentials (HNPs) from mV-mL titration curves .
- Solubility : Use shake-flask method in buffered solutions (pH 1–12) with HPLC quantification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of triazole derivatives, such as antimicrobial vs. cytotoxic effects?
- Methodology :
- Dose-response profiling : Conduct assays (e.g., MIC for antimicrobial activity, IC for cytotoxicity) across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria, mammalian cells) .
- SAR analysis : Systematically modify substituents (e.g., ethoxyvinyl group) and correlate changes with activity trends using multivariate regression .
- Error analysis : Apply statistical tools (e.g., Chauvenet’s criterion) to identify outliers in replicated datasets .
Q. What computational approaches are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to model transition states and calculate activation energies for ethoxyvinyl group substitution .
- Molecular docking : Simulate interactions with biological targets (e.g., fungal CYP51 enzymes) to prioritize derivatives for synthesis .
Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40–80°C. Monitor degradation products via LC-MS and identify degradation pathways (e.g., hydrolysis of the ethoxy group) .
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
Data Analysis & Interpretation
Q. What statistical methods are recommended for analyzing discrepancies in biological assay results across laboratories?
- Methodology :
- Inter-laboratory validation : Perform Bland-Altman analysis to assess bias between datasets .
- Meta-analysis : Aggregate data from published studies (e.g., antimicrobial IC values) and apply random-effects models to account for heterogeneity .
Q. How should researchers address low reproducibility in synthetic yields of triazole derivatives?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., solvent polarity, catalyst loading) .
- Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction intermediates in real time .
Safety & Compliance
Q. What safety protocols are critical when handling this compound in a laboratory setting?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
